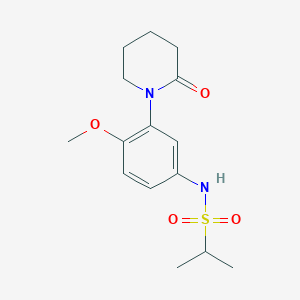

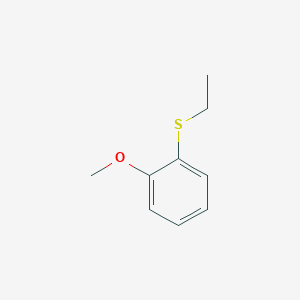

![molecular formula C19H16FNO3 B3012798 N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-82-1](/img/structure/B3012798.png)

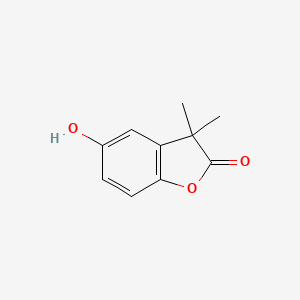

N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide" is a furan-carboxamide derivative, which is a class of compounds that have been studied for various biological activities. Furan-carboxamide derivatives have shown potential as inhibitors of lethal H5N1 influenza A viruses, with certain substitutions on the heterocyclic moiety influencing anti-influenza activity . Additionally, these compounds have been investigated for their antibacterial activities against drug-resistant bacteria, with some derivatives demonstrating significant efficacy . The furan-carboxamide scaffold is versatile and can be modified to produce compounds with a range of biological activities.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base, such as triethylamine (Et3N), to yield high-purity products . The synthesis process can be further extended by employing cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents on the phenyl ring of the carboxamide, which can lead to a diverse array of analogues with moderate to good yields . The synthesis of related compounds often involves multiple steps, including nucleophilic substitution, cyclization, and condensation reactions .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. Substituents on the phenyl ring and the furan moiety can significantly affect the compound's biological activity and physical properties . Crystallographic analysis, such as single-crystal X-ray diffraction (SC-XRD), can provide detailed insights into the molecular geometry and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions to introduce different substituents, which can tailor the compound's biological activity . The reactivity of the carboxamide group also allows for further functionalization and the formation of more complex molecules . The presence of fluorine atoms in the structure can influence the reactivity and electronic properties of the compound, potentially leading to selective interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. These compounds generally exhibit good solubility in organic solvents, which is beneficial for their application in biological assays and pharmaceutical formulations . The introduction of bulky substituents can lead to high thermal stability and the formation of materials with desirable mechanical properties, such as high tensile strength and elasticity . The presence of fluorine atoms can enhance the compound's stability and its ability to form stable interactions with biological targets .

科学的研究の応用

Metabolism and Pharmacokinetics

Research on related compounds reveals insights into the metabolism and pharmacokinetics of complex molecules, including N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide. For instance, studies on the metabolism and disposition of novel therapeutic agents in humans provide a framework for understanding how similar compounds are processed in the body. One study detailed the disposition and metabolism of a novel orexin receptor antagonist, highlighting the pathways through which drug-related materials are eliminated, primarily via feces, with significant implications for pharmacokinetics and drug design (Renzulli et al., 2011).

特性

IUPAC Name |

N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-13-5-7-16(8-6-13)23-12-17-9-10-18(24-17)19(22)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGKNLFMLOEZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)

![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)

![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)